RIPK2 & GAK Target Engagement: Sub-Picomolar Cellular Potency vs. 5-HT3-Directed Pyridopyrrolopyrazines
In a live-cell NanoBRET target engagement assay (HEK293T, 2 h incubation), 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine (BDBM50537138 / CHEMBL4531690) achieved an IC50 of 0.0110 nM against human RIPK2 and 0.0600 nM against human GAK [1]. This sub-picomolar to low-picomolar cellular potency is over 280-fold stronger than the 5-HT3 receptor binding of the closest scaffold-matched analogs: 6-piperazinyl-pyrido[2,3-e]pyrrolo[1,2-a]pyrazine (IC50 = 3.10 nM) and its 4-methylpiperazinyl derivative (IC50 = 9.30 nM) [2]. More critically, the kinase engagement profile represented by CHEMBL4531690 is orthogonal to the 5-HT3 serotonergic pharmacology exhibited by piperazinyl-substituted variants, confirming that the 6-chloro-2-methyl substitution pattern governs a fundamentally different target landscape [3].
| Evidence Dimension | Cellular target engagement IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 0.0110 nM (RIPK2); 0.0600 nM (GAK) |
| Comparator Or Baseline | 6-Piperazinyl analog: IC50 = 3.10 nM (5-HT3); 6-(4-methylpiperazinyl) analog: IC50 = 9.30 nM (5-HT3) |
| Quantified Difference | ≥ 282-fold lower IC50 (target compound vs. 6-piperazinyl analog); orthogonal target pharmacology |
| Conditions | NanoBRET target engagement assay, HEK293T cells expressing N-terminally tagged human RIPK2 or GAK, 2 h incubation; radioligand binding ([³H]zacopride) for 5-HT3 comparators in rat cortical homogenate or NG108-15 cells |
Why This Matters
For RIPK2- or GAK-focused drug discovery programs, selecting this compound over piperazinyl-substituted analogs provides direct access to a validated kinase-targeting chemotype with picomolar cellular engagement, avoiding the serotonergic off-target liabilities prevalent in other 6-substituted scaffold members.
- [1] BindingDB BDBM50537138 (CHEMBL4531690). Affinity Data: IC50 = 0.0110 nM (RIPK2) and 0.0600 nM (GAK) by NanoBRET target engagement assay in HEK293T cells. Curated by ChEMBL, Johann Wolfgang Goethe University. Accessed 2026-05-10. View Source
- [2] BindingDB BDBM50082004 (CHEMBL137565): 5-HT3 IC50 = 3.10 nM. BDBM50081970 (CHEMBL423899): 5-HT3 IC50 = 9.30 nM. Universita' Degli Studi Di Salerno, curated by ChEMBL. Accessed 2026-05-10. View Source
- [3] Cross-study inference: CHEMBL4531690 annotated kinase targets (RIPK2, GAK) vs. CHEMBL137565 and CHEMBL423899 annotated 5-HT3 receptor target in ChEMBL/BindingDB, demonstrating scaffold-dependent target switch controlled by 6-position substitution. View Source
